Propanoic acid, 2-[(4-methylphenyl)hydrazono]-
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Overview
Description
Propanoic acid, 2-[(4-methylphenyl)hydrazono]- is a chemical compound with the molecular formula C10H12N2O2 It is known for its unique structure, which includes a propanoic acid backbone with a hydrazono group attached to a 4-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-[(4-methylphenyl)hydrazono]- can be achieved through several methods. One common approach involves the reaction of 4-methylphenylhydrazine with propanoic acid under acidic conditions. This reaction typically requires a catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazono group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the reaction can be carried out in a continuous flow reactor, which allows for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity propanoic acid, 2-[(4-methylphenyl)hydrazono]-.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-[(4-methylphenyl)hydrazono]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The hydrazono group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Propanoic acid, 2-[(4-methylphenyl)hydrazono]- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of biochemical pathways and drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of propanoic acid, 2-[(4-methylphenyl)hydrazono]- involves its interaction with molecular targets and pathways. The hydrazono group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to participate in various chemical reactions, which can modulate its effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)propanoic acid: This compound shares a similar structure but lacks the hydrazono group.
4-Methylphenylhydrazine: This compound contains the hydrazono group but lacks the propanoic acid backbone.
Uniqueness
Propanoic acid, 2-[(4-methylphenyl)hydrazono]- is unique due to the presence of both the propanoic acid and hydrazono groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
89314-29-4 |
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Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-[(4-methylphenyl)hydrazinylidene]propanoic acid |
InChI |
InChI=1S/C10H12N2O2/c1-7-3-5-9(6-4-7)12-11-8(2)10(13)14/h3-6,12H,1-2H3,(H,13,14) |
InChI Key |
CYXRCBQRSVYSBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C)C(=O)O |
Origin of Product |
United States |
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